molecular formula C9H16O B2387045 3-tert-Butylcyclobutane-1-carbaldehyde CAS No. 1784142-39-7

3-tert-Butylcyclobutane-1-carbaldehyde

Cat. No.: B2387045
CAS No.: 1784142-39-7
M. Wt: 140.226
InChI Key: UXRISOWAQODXNN-UHFFFAOYSA-N
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Description

3-tert-Butylcyclobutane-1-carbaldehyde is a cyclic aldehyde with the molecular formula C9H16O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylcyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylcyclobutane with a formylating agent to introduce the aldehyde group at the desired position. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor technology to control reaction parameters precisely, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

    Oxidation: 3-tert-Butylcyclobutane-1-carboxylic acid.

    Reduction: 3-tert-Butylcyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-tert-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-Butylcyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the tert-butyl group, resulting in different reactivity and properties.

    3-tert-Butylcyclopentane-1-carbaldehyde: Contains a five-membered ring instead of a four-membered ring, leading to variations in strain and reactivity.

    3-tert-Butylcyclohexane-1-carbaldehyde: Features a six-membered ring, which affects its chemical behavior and applications.

Uniqueness

3-tert-Butylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. The presence of the tert-butyl group further enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-tert-butylcyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)8-4-7(5-8)6-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRISOWAQODXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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